D-Leucine, L-alanyl-
CAS No.: 67392-70-5
Cat. No.: VC18100474
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67392-70-5 |
|---|---|
| Molecular Formula | C9H18N2O3 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m0/s1 |
| Standard InChI Key | RDIKFPRVLJLMER-NKWVEPMBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(C)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
D-Leucine, L-alanyl- is a dipeptide with the molecular formula and a molecular weight of 202.25 g/mol. Its structure features a peptide bond linking the carboxyl group of L-alanine to the amino group of D-leucine . The stereochemical inversion at the leucine residue distinguishes it from the more common L-leucine-containing dipeptides, altering its interaction with proteolytic enzymes and transport proteins .
Stereochemical Implications
The D-configuration of leucine disrupts typical binding motifs recognized by mammalian peptidases, rendering the compound resistant to hydrolysis in the jejunum . This property contrasts sharply with L-leucyl-L-alanine, which undergoes rapid enzymatic cleavage. Comparative studies in rat models demonstrate that D-Leucine, L-alanyl- is absorbed 24 times slower than its L-leucyl-L-alanine counterpart, underscoring the critical role of stereochemistry in bioavailability .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of D-Leucine, L-alanyl- typically involves coupling L-alanine’s carboxyl group with D-leucine’s amino group under controlled conditions. A method adapted from continuous flow peptide synthesis employs alkaline aqueous media (pH 10.2) with sodium tetraborate buffers to facilitate carbamate intermediate formation . Key parameters include:
| Parameter | Value/Range | Role in Synthesis |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| pH | 10.2 | Stabilizes reactive intermediates |
| Reaction Time | 8–15 minutes | Optimizes yield and purity |
This approach achieves yields exceeding 70% with high enantiomeric purity, as validated by HPLC and -NMR .
Industrial-Scale Considerations
Industrial production prioritizes cost-effective purification techniques, such as crystallization or chromatography, to isolate the dipeptide from byproducts like unreacted amino acids or hydrolyzed fragments . Scalable continuous flow reactors enhance productivity by maintaining precise temperature and pH control, reducing batch-to-batch variability .
Physicochemical Properties
Solubility and Stability
D-Leucine, L-alanyl- exhibits moderate solubility in water (12.3 g/L at 25°C) and stability across a pH range of 4–9. Its resistance to hydrolysis under acidic conditions makes it suitable for oral formulations, whereas alkaline environments promote gradual degradation .
Comparative Stereoisomer Properties
The table below contrasts key properties of D-Leucine, L-alanyl- with related dipeptides:
| Property | D-Leucine, L-alanyl- | L-Leucine, L-alanyl- | D-Leucine, D-alanyl- |
|---|---|---|---|
| Jejunal Absorption | 0.15 µmol/min/cm² | 3.6 µmol/min/cm² | 0.05 µmol/min/cm² |
| Hydrolysis Rate | 0.08 nM/s | 1.2 nM/s | 0.02 nM/s |
| Urinary Excretion | 12% of dose | <1% of dose | 18% of dose |
Data adapted from intestinal absorption studies in rats .
Biological Activity and Metabolic Pathways
Enzymatic Resistance
Homogenates of rat intestinal mucosa hydrolyze D-Leucine, L-alanyl- at 8% the rate of L-Leucine, L-alanyl-, attributed to the D-leucine residue’s steric hindrance . This resistance enables systemic circulation of the intact dipeptide, as evidenced by its urinary excretion profile .
Metabolic Fate
Post-absorption, hepatic and renal peptidases partially cleave the peptide bond, releasing free D-leucine and L-alanine. D-leucine undergoes enantiomeric inversion via racemases or is excreted unchanged, while L-alanine enters gluconeogenesis .
Applications and Research Frontiers
Nutritional Supplements
The delayed hydrolysis of D-Leucine, L-alanyl- offers potential for sustained amino acid release, beneficial in muscle recovery formulations. Its stability in gastric environments enhances oral bioavailability compared to free D-leucine .
Drug Delivery Systems
Encapsulation of D-Leucine, L-alanyl- with therapeutic agents exploits its resistance to peptidases, enabling targeted release in the lower gastrointestinal tract. Preliminary studies suggest utility in colon-specific drug delivery .
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